1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form the tetrahydroisoquinoline scaffold . Another method includes the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods: Industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to modulate the metabolism of dopamine, increase the production of free radicals, and inhibit dopamine metabolism via the catechol-O-methyltransferase (COMT) pathway. These actions contribute to its neurotoxic effects, which are of particular interest in the study of Parkinson’s disease .
Comparison with Similar Compounds
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its neurotoxic effects and role in Parkinson’s disease research.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Exhibits neuroprotective and antidepressant-like effects.
Uniqueness: 1-Benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which influences its biological activity and potential therapeutic applications. Its ability to modulate dopamine metabolism and produce free radicals distinguishes it from other tetrahydroisoquinoline derivatives .
Properties
Molecular Formula |
C17H19N |
---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1-benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C17H19N/c1-13-7-8-15-9-10-18-17(16(15)11-13)12-14-5-3-2-4-6-14/h2-8,11,17-18H,9-10,12H2,1H3 |
InChI Key |
MVKLFVQZCNEFNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCNC2CC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
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